

# An In-depth Technical Guide to the Pharmacodynamics of JNJ-77242113 (icotrokinra)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | JNJ-3534 |           |
| Cat. No.:            | B1574634 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of JNJ-77242113, also known as icotrokinra (formerly JNJ-2113). JNJ-77242113 is a first-in-class, orally administered, targeted peptide designed to selectively inhibit the interleukin-23 (IL-23) receptor, a key mediator in the pathogenesis of several immune-mediated inflammatory diseases.[1][2][3][4][5]

#### **Core Mechanism of Action**

JNJ-77242113 is a potent and selective antagonist of the IL-23 receptor.[1][6][7] By binding with high affinity to the IL-23 receptor, it effectively blocks the downstream signaling cascade initiated by the cytokine IL-23.[1][7] This targeted action prevents the differentiation, survival, and activation of T helper 17 (Th17) cells, which are critical in the inflammatory process of diseases such as psoriasis and inflammatory bowel disease.[1] A key feature of JNJ-77242113's selectivity is its ability to inhibit IL-23 signaling without affecting the related IL-12 pathway.[6][7]

Below is a diagram illustrating the targeted mechanism of action of JNJ-77242113.





Click to download full resolution via product page

Caption: Mechanism of action of JNJ-77242113 in inhibiting the IL-23 signaling pathway.

### **Quantitative Pharmacodynamic Parameters**

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of JNJ-77242113.



**Table 1: In Vitro Potency and Selectivity** 

| Parameter                 | Value     | Cell/System                         | Source |
|---------------------------|-----------|-------------------------------------|--------|
| Binding Affinity (KD)     | 7.1 pM    | IL-23 Receptor                      | [6][7] |
| IC50 (IL-23 Signaling)    | 5.6 pM    | Human Cells                         | [6][7] |
| IC50 (IFNy<br>Production) | 18.4 pM   | NK Cells                            | [6][7] |
| IC50 (IFNy<br>Production) | 11 pM     | Whole Blood (Healthy Donors)        | [6][7] |
| IC50 (IFNy<br>Production) | 9 pM      | Whole Blood<br>(Psoriasis Patients) | [6][7] |
| IL-12 Signaling Impact    | No impact | Human Cells                         | [6][7] |

**Table 2: Preclinical In Vivo Efficacy** 

| Animal Model                           | Dosage                 | Key Findings                                                                        | Source |
|----------------------------------------|------------------------|-------------------------------------------------------------------------------------|--------|
| Rat TNBS-Induced Colitis               | ≥ 0.3 mg/kg/day (oral) | Attenuation of disease parameters                                                   | [6][7] |
| Rat IL-23-Induced<br>Skin Inflammation | Not specified          | Inhibition of skin<br>thickening and IL-17A,<br>IL-17F, and IL-22<br>gene induction | [6][7] |
| Rat Ex Vivo IL-17A<br>Production       | Dose-dependent         | Inhibition of IL-23-<br>stimulated IL-17A<br>production in blood                    | [6][7] |

# Table 3: Clinical Pharmacodynamic Outcomes (FRONTIER 1 & 2 Studies - Psoriasis)



| Dosage (Oral) | PASI 75 Response<br>(Week 16) | PASI 75 Response<br>(Week 52) | Source |
|---------------|-------------------------------|-------------------------------|--------|
| 25 mg QD      | 37%                           | Maintained                    | [8]    |
| 25 mg BID     | 51%                           | Maintained                    | [8]    |
| 50 mg QD      | 58%                           | Maintained                    | [8]    |
| 100 mg QD     | 65%                           | Maintained                    | [8]    |
| 100 mg BID    | 79%                           | 76.2%                         | [3][8] |
| Placebo       | Not specified                 | -                             | [8]    |

## **Key Experimental Protocols**

Detailed methodologies for the pivotal experiments that characterized the pharmacodynamics of JNJ-77242113 are outlined below.

#### **IL-23 Receptor Binding Affinity Assay**

- Objective: To determine the binding affinity (KD) of JNJ-77242113 to the human IL-23 receptor.
- Methodology: A surface plasmon resonance (SPR) or a similar biophysical interaction
  analysis technique is typically employed. Recombinant human IL-23 receptor protein is
  immobilized on a sensor chip. Various concentrations of JNJ-77242113 are then flowed over
  the chip, and the association and dissociation rates are measured. The equilibrium
  dissociation constant (KD) is calculated from these rates.

#### **IL-23-Induced Signaling Inhibition Assay (pSTAT3)**

- Objective: To measure the half-maximal inhibitory concentration (IC50) of JNJ-77242113 on IL-23-induced proximal signaling.[7]
- Methodology:
  - Human peripheral blood mononuclear cells (PBMCs) are isolated.



- Cells are pre-incubated with varying concentrations of JNJ-77242113.
- Recombinant human IL-23 is added to stimulate the cells.
- Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).
- The levels of pSTAT3 are quantified using flow cytometry.
- The IC50 value is determined by plotting the percentage of inhibition against the log concentration of JNJ-77242113.

Below is a workflow diagram for the pSTAT3 inhibition assay.



Click to download full resolution via product page

Caption: Experimental workflow for the IL-23-induced pSTAT3 inhibition assay.

### Ex Vivo Cytokine Production Assay (IFNy and IL-17A)

- Objective: To assess the inhibitory effect of JNJ-77242113 on IL-23-stimulated cytokine production in whole blood.[6][7]
- Methodology:
  - Whole blood samples are collected from healthy volunteers or patients.[6][7]
  - Aliquots of whole blood are pre-incubated with different concentrations of JNJ-77242113.
  - The blood is then stimulated with recombinant human IL-23 to induce the production of cytokines such as Interferon-gamma (IFNy) or IL-17A.[6][7]
  - After an incubation period, plasma is separated, and the concentration of the target cytokine is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.



• The IC50 is calculated based on the dose-dependent inhibition of cytokine production.

#### Rat Model of TNBS-Induced Colitis

- Objective: To evaluate the in vivo efficacy of orally administered JNJ-77242113 in a preclinical model of inflammatory bowel disease.[6][7]
- Methodology:
  - Colitis is induced in rats by intrarectal administration of trinitrobenzene sulfonic acid (TNBS).
  - Rats are treated with various oral doses of JNJ-77242113 or a vehicle control.
  - Disease parameters are monitored, which may include body weight, stool consistency, and colon length and weight at the end of the study.
  - Histological analysis of colon tissue is performed to assess inflammation and tissue damage.
  - The efficacy of JNJ-77242113 is determined by its ability to ameliorate these disease parameters compared to the vehicle control group.

The logical relationship for assessing preclinical in vivo efficacy is depicted below.





Click to download full resolution via product page

Caption: Logical workflow for preclinical in vivo efficacy studies.

# Clinical Development and Pharmacodynamic Insights

JNJ-77242113 has undergone extensive clinical evaluation, most notably in the FRONTIER 1 and 2 (Phase 2b, psoriasis), ANTHEM-UC (Phase 2b, ulcerative colitis), and the ICONIC program (Phase 3, psoriasis and psoriatic arthritis) studies.[3][4][9][10][11] These trials have demonstrated a clear dose-response relationship between oral JNJ-77242113 and clinical efficacy in patients with moderate-to-severe plaque psoriasis.[8] The long-term extension studies have further shown sustained efficacy and a consistent safety profile.[3] Pharmacodynamic analyses from these trials have confirmed that treatment with JNJ-77242113 leads to a reduction in psoriasis-related inflammatory proteins in the skin, indicating a normalization of the inflammatory environment.[12] The successful clinical outcomes, underpinned by the potent and selective pharmacodynamic profile of JNJ-77242113, have led



to a New Drug Application submission to the U.S. FDA for the treatment of moderate-to-severe plaque psoriasis in adults and adolescents.[4][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. peptidesciences.com [peptidesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 4. Johnson & Johnson announces positive week 28 results from phase 2b ANTHEM-UC study of icotrokinra in adults with moderately to severely active ulcerative colitis [pharmabiz.com]
- 5. Johnson & Johnson seeks first icotrokinra U.S. FDA approval aiming to revolutionize treatment paradigm for adults and adolescents with plaque psoriasis [inj.com]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. livderm.org [livderm.org]
- 9. A Study of JNJ-77242113 in Participants With Moderate-to-severe Plaque Psoriasis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacodynamics of JNJ-77242113 (icotrokinra)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574634#understanding-the-pharmacodynamics-of-jnj-3534]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com